

# An In-depth Technical Guide to DL-Aspartic Acid Hemimagnesium Salt

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## Compound of Interest

Compound Name: *DL-Aspartic acid hemimagnesium salt*

Cat. No.: *B075551*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Aspartic acid hemimagnesium salt**, a compound of interest in nutritional science and pharmaceutical development. This document details its chemical identifiers, physicochemical properties, and explores its biological role, particularly in the context of muscle metabolism and protein synthesis. The guide includes summaries of relevant experimental data and methodologies to support further research and development.

## Core Identifiers and Properties

**DL-Aspartic acid hemimagnesium salt** is the magnesium salt of the racemic mixture of aspartic acid. It is a source of both the amino acid aspartic acid and the essential mineral magnesium.<sup>[1]</sup>

## Chemical and Physical Data

Identifier	Value	Reference
CAS Number	1187-91-3	[2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> MgNO <sub>4</sub>	[2]
Molecular Weight	155.39 g/mol	[2]
Synonyms	Magnesium DL-aspartate, DL-Aspartic acid magnesium salt	[2]
EINECS	214-702-1	[2]
Appearance	White crystalline powder	
Boiling Point	264.1°C at 760 mmHg	[2]
Flash Point	113.5°C	[2]

## Biological Significance and Applications

**DL-Aspartic acid hemimagnesium salt** is primarily utilized as a dietary supplement, recognized for its potential to support athletic performance, enhance muscle recovery, and prevent magnesium deficiency.[2] The purported benefits are linked to the individual and synergistic roles of its components: aspartic acid and magnesium.

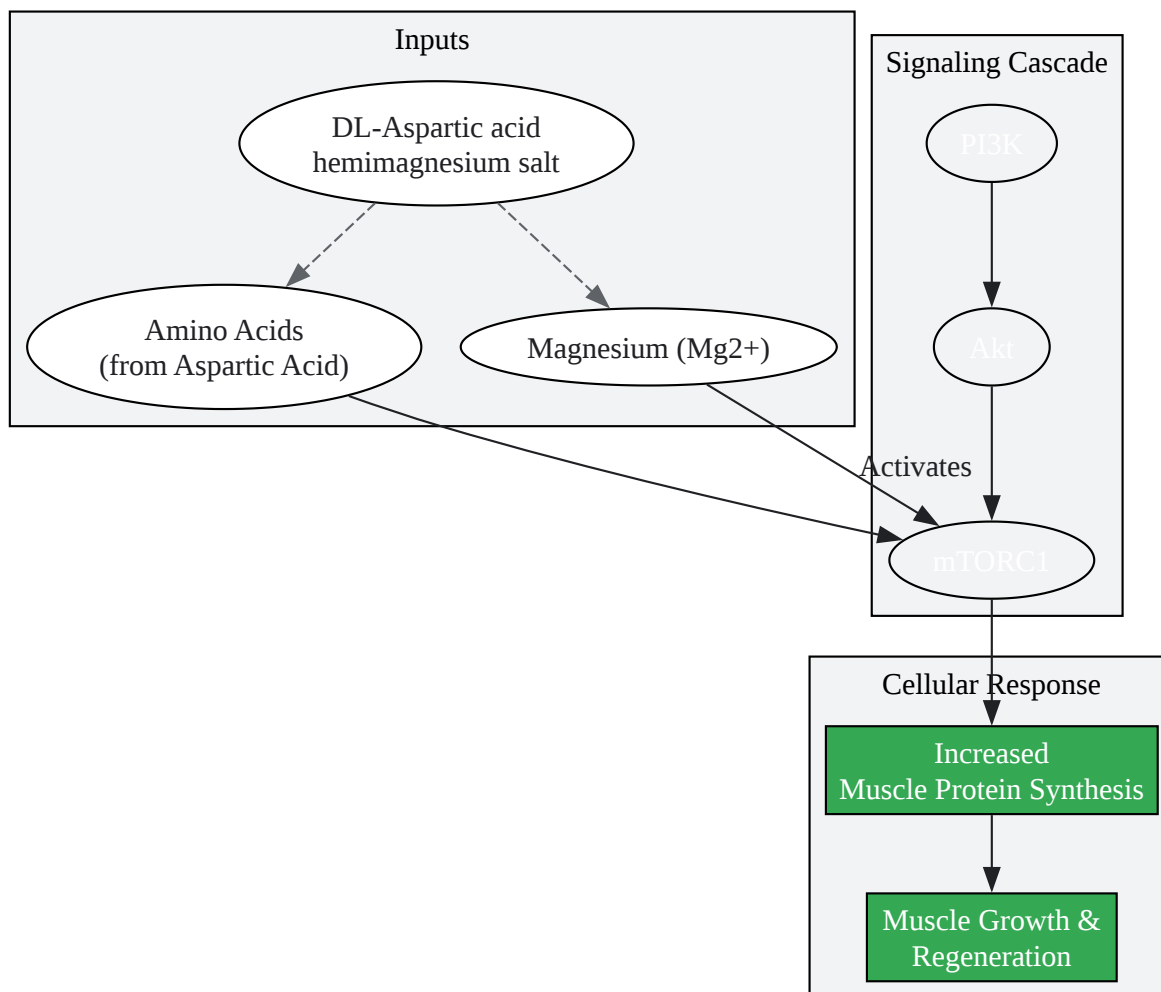
Aspartic acid is a non-essential amino acid that serves as a precursor for the synthesis of several other amino acids and is involved in the urea cycle and gluconeogenesis.[1]

Magnesium is a crucial cofactor for over 300 enzymatic reactions and plays a vital role in numerous physiological processes, including energy metabolism, protein synthesis, and neuromuscular function.[3]

The combination of these two molecules is suggested to enhance bioavailability compared to some inorganic magnesium salts.

## Mechanism of Action: Role in Muscle Protein Synthesis

Magnesium plays a significant role in the regulation of muscle protein synthesis, primarily through the activation of the mTOR (mammalian target of rapamycin) signaling pathway.[4][5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.



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Magnesium supplementation has been shown to enhance mTOR signaling, which in turn promotes myogenic differentiation and protein synthesis in muscle cells.[5] This is achieved through the PI3K/Akt/mTOR pathway, leading to increased expression of muscle growth

factors.[5] Furthermore, magnesium can help suppress the expression of genes related to muscle atrophy.[5]

## Experimental Data and Protocols

While research specifically on **DL-Aspartic acid hemimagnesium salt** is somewhat limited, studies on magnesium aspartate and related compounds in the context of exercise and muscle metabolism provide valuable insights.

## Clinical Studies on Magnesium Aspartate Supplementation

A study involving resistance-trained males investigated the effects of a supplement containing zinc magnesium aspartate (ZMA), which includes magnesium aspartate.[2]

Table 1: Summary of a ZMA Supplementation Study[2]

Parameter	Placebo Group (Change from Baseline)	ZMA Group (Change from Baseline)
Serum Zinc	-	Non-significant increase (11-17%)
Anabolic Hormones	No significant change	No significant change
Catabolic Hormones	No significant change	No significant change
Body Composition	No significant change	No significant change
1-RM Bench Press	No significant change	No significant change
1-RM Leg Press	No significant change	No significant change

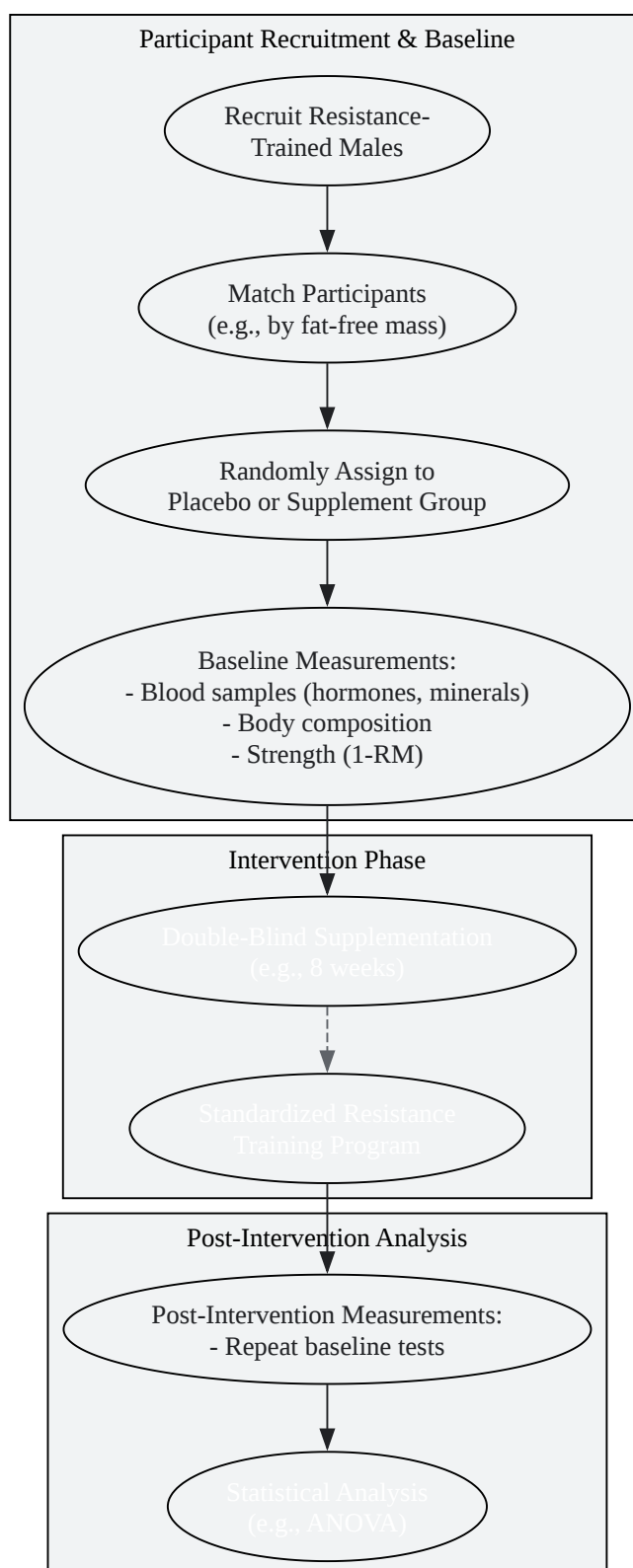
The results indicated that ZMA supplementation did not significantly enhance training adaptations in this cohort of resistance-trained individuals.[2]

Another study examined the effects of acute potassium-magnesium aspartate supplementation on ammonia concentrations during and after resistance training.[7][8] The study found no significant difference in plasma ammonia levels between the aspartate and placebo groups.[8]

A comparative study on the efficacy of potassium magnesium L-, D-, and DL-aspartate stereoisomers in a rat model of digoxin- and furosemide-induced potassium and magnesium depletion showed that the L-aspartate form led to a higher compensation of the deficiencies compared to the D- and DL-isomers.[9] The order of efficacy for correcting the deficiencies was L-aspartate > DL-aspartate > D-aspartate.[9]

## Experimental Protocol: Resistance Training Study

The following is a generalized protocol based on studies investigating the effects of magnesium aspartate-containing supplements on resistance training adaptations.[2]



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Methodology Details:

- **Participants:** Resistance-trained males are typically recruited.
- **Design:** A double-blind, placebo-controlled, randomized design is employed.
- **Supplementation:** The supplement (e.g., ZMA containing magnesium aspartate) or a placebo is administered daily for a specified period (e.g., 8 weeks).
- **Training Protocol:** Participants follow a standardized, periodized resistance training program.
- **Data Collection:** Pre- and post-intervention measurements include blood samples for hormone and mineral analysis, body composition assessment, and strength testing (e.g., one-repetition maximum).
- **Statistical Analysis:** Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) with repeated measures.

## Conclusion and Future Directions

**DL-Aspartic acid hemimagnesium salt** is a compound with a clear biochemical rationale for its use in supporting muscle function and metabolism. The magnesium component is a key player in the mTOR signaling pathway, which is fundamental for muscle protein synthesis. However, the existing clinical evidence for significant ergogenic benefits of supplements containing magnesium aspartate in resistance-trained individuals is not consistently strong.

Future research should focus on several key areas:

- **Bioavailability Studies:** More direct comparisons of the bioavailability of **DL-Aspartic acid hemimagnesium salt** with other forms of magnesium are needed.
- **Dose-Response Studies:** Determining the optimal dosage for potential effects on muscle metabolism and performance is crucial.
- **Mechanistic Studies:** Further in-vitro and in-vivo studies are required to elucidate the precise molecular mechanisms by which **DL-Aspartic acid hemimagnesium salt** influences cellular signaling pathways beyond the general effects of magnesium.
- **Studies in Different Populations:** Investigating the effects in populations that may be magnesium deficient or in older adults experiencing sarcopenia could yield different results

from studies on young, healthy, trained individuals.

This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on **DL-Aspartic acid hemimagnesium salt** and to identify promising avenues for future investigation.

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